N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine
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Overview
Description
N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a useful research compound. Its molecular formula is C16H16N2OS and its molecular weight is 284.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A study reported the synthesis of a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and their anticonvulsant activity, highlighting the potential therapeutic application of these compounds. Among the synthesized compounds, specific derivatives showed significant anticonvulsant activity and lower neurotoxicity compared to traditional drugs, suggesting their usefulness in therapeutic applications (Zhang et al., 2010).
Antimicrobial and Antifungal Properties
Another study focused on the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones and evaluated their antibacterial activity. This research contributes to the development of new antibacterial agents, indicating the potential of these compounds in combating microbial infections (Vartale et al., 2008).
Enzyme Inhibition and Nitric Oxide Scavenging
Compounds derived from N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine have been synthesized and tested for their urease enzyme inhibition and nitric oxide scavenging activities. The study reported that specific derivatives exhibited significant urease enzyme inhibition and nitric oxide scavenging activities, suggesting their potential in the development of treatments for diseases where these activities are beneficial (Gull et al., 2013).
Antiproliferative and DNA Protective Abilities
Research into Schiff bases derived from 1,3,4-thiadiazole compounds, related in structural modification to this compound, demonstrated antiproliferative and DNA protective abilities. These compounds were tested against various cancer cell lines and showed potential as chemotherapeutic agents, providing insights into their application in cancer treatment (Gür et al., 2020).
Antifungal Evaluation
A study synthesized a collection of N-(4-halobenzyl)amides to evaluate their antifungal properties. These compounds showed promising activity against strains of Candida, indicating their potential as antifungal agents. This research further underscores the versatility of benzothiazin derivatives in developing new antifungal therapies (Montes et al., 2016).
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets in a specific manner. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, this compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The compound’s action on these pathways leads to downstream effects that contribute to its therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound has shown beneficial effects in preclinical AD-like models . It prevents Aβ formation and reduces the levels of phosphorylated forms of tau, two main features of the AD pathophysiology .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown interesting biochemical and physiological effects
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)-4H-3,1-benzothiazin-2-amine vary with different dosages in animal models
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-14-8-6-12(7-9-14)10-17-16-18-15-5-3-2-4-13(15)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVPNXKEWSFGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.